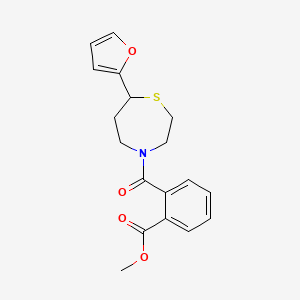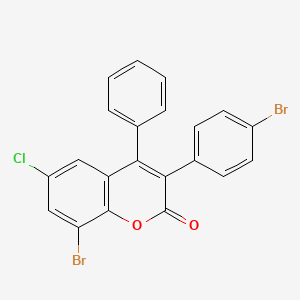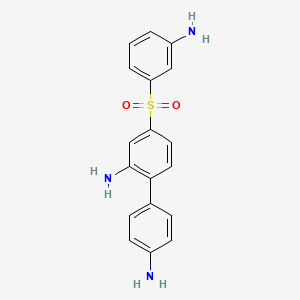![molecular formula C16H16N4OS B2479387 1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-2-yl)ethanone CAS No. 1797560-64-5](/img/structure/B2479387.png)
1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-2-yl)ethanone is a heterocyclic compound of significant interest in the fields of medicinal and synthetic chemistry. Its complex structure includes elements characteristic of both pyrazolopyridines and thiophenes, suggesting it could have unique properties and multiple applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic routes to 1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-2-yl)ethanone typically start with the formation of the heterocyclic core. This involves cyclization reactions using various pyrazole and pyridine derivatives. Specific steps and conditions can include:
Step 1: Synthesis of the pyrazolopyridine core through multi-step cyclization of appropriate pyrazole and pyridine precursors.
Step 2: Alkylation at the 2-position using methylating agents under conditions such as reflux in the presence of a strong base.
Step 3: Introduction of the thiophene moiety through cross-coupling reactions, facilitated by palladium catalysts.
Industrial Production Methods
For industrial production, scale-up methods using continuous flow reactors are often employed to optimize yields and reduce reaction times. Key aspects include:
High-pressure reactors to facilitate rapid cyclization.
Automated systems for precise control of reagent addition.
Use of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-2-yl)ethanone is reactive towards a variety of chemical transformations:
Oxidation: Can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction can yield dihydro derivatives under catalytic hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions are possible at both the thiophene and pyrazolopyridine moieties.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation with N-bromosuccinimide (NBS) followed by nucleophilic attack.
Major Products Formed
The primary products depend on the reaction:
Oxidation: leads to sulfoxide or sulfone derivatives.
Reduction: results in dihydro analogs.
Substitution: can yield various halogenated or alkylated products.
Scientific Research Applications
Chemistry
Biology
In biological contexts, this compound can serve as a molecular probe due to its ability to interact with specific biomolecules. It's often used in studies involving protein-ligand interactions.
Medicine
Potential medicinal applications include the development of drugs targeting specific enzymes or receptors, particularly those involved in inflammatory and neurodegenerative diseases.
Industry
Industrial applications can range from its use as an intermediate in the synthesis of more complex organic molecules to its role in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-2-yl)ethanone exerts its effects typically involves binding to specific molecular targets. This binding can alter the conformation and function of the target, which in turn affects various biochemical pathways. Key targets can include enzymes and receptor proteins.
Comparison with Similar Compounds
Similar compounds include:
Pyrazolopyridines: Known for their wide range of biological activities.
Thiophene derivatives: Often used in the development of pharmaceuticals due to their stability and biological activity. What sets 1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-2-yl)ethanone apart is its unique combination of these two moieties, offering a blend of properties that can be fine-tuned for specific applications. Similar compounds often lack the combined pharmacophoric elements present in this molecule.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable candidate for further study and application.
Properties
IUPAC Name |
1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-11-7-15-17-9-12-10-19(5-4-14(12)20(15)18-11)16(21)8-13-3-2-6-22-13/h2-3,6-7,9H,4-5,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEHISYMDXILKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)CC4=CC=CS4)C=NC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-imino-3,5,6-triphenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2-thione](/img/structure/B2479304.png)
![{4-[(E)-2-(2-Pyridinyl)vinyl]phenyl}amine dihydrochloride](/img/structure/B2479305.png)
![N-(2,5-dimethylphenyl)-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2479306.png)

![ethyl 2-({4-[4-(benzyloxy)phenyl]-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl}sulfanyl)acetate](/img/structure/B2479308.png)



![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2479313.png)

![2-[4-(3-Methylbut-2-en-1-yl)piperazin-1-yl]pyrimidine](/img/structure/B2479317.png)
![4-(4-bromophenyl)-2-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2479322.png)


